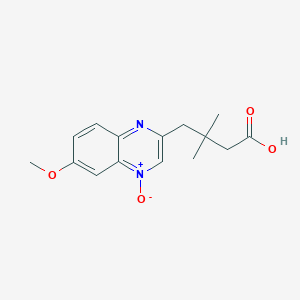

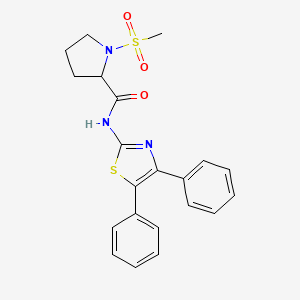

![molecular formula C18H18ClNO4 B2927496 [(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1323666-36-9](/img/structure/B2927496.png)

[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, commonly known as CEC, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research. CEC is a derivative of the widely studied compound, phenylacetate, and has been shown to possess unique properties that make it a promising candidate for various research applications.

Applications De Recherche Scientifique

Synthesis of Disperse Dyes

This compound is used in the synthesis of monoazo disperse dyes. These dyes are then complexed with metals such as Cu, Co, and Zn to enhance their properties. The synthesized dyes exhibit excellent fastness properties on polyester and nylon 6.6 fabrics, making them suitable for industrial textile applications .

Photodynamic Therapy

Due to their ability to absorb light and generate reactive oxygen species, certain derivatives of this compound can be utilized in photodynamic therapy. This is a treatment that uses light-sensitive compounds to produce cytotoxic species when exposed to light, targeting diseased tissues such as tumors .

Non-linear Optical Systems

The compound’s derivatives can be employed in non-linear optical systems. These systems are crucial for various applications, including laser technology, optical switching, and modulation, due to their ability to change the frequency of light waves .

Reprographic Technology

In reprographic technology, which involves copying and duplicating written or printed material, derivatives of this compound can be used as colorants to improve the quality and durability of the reproduced images .

Functional Dye Applications

The compound is instrumental in the development of functional dyes. These dyes have specific properties that make them suitable for unique applications, such as thermal stability, lightfastness, and resistance to various chemicals .

Supramolecular Chemistry

The compound’s ability to form hydrogen bonds can lead to the creation of supramolecular structures. These structures are of great interest in the field of supramolecular chemistry for the development of new materials with novel properties .

Mécanisme D'action

Target of Action

Similar compounds have been found to target kinases , which play a crucial role in signal transduction pathways within cells, regulating cellular functions such as metabolism, growth, and differentiation.

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets through bond formation, leading to changes in the target molecules.

Biochemical Pathways

Given its potential interaction with kinases , it could influence various signaling pathways within the cell, leading to downstream effects on cellular functions.

Pharmacokinetics

The compound’s molecular weight of 55909 and its logP value of 5.936 suggest that it may have good membrane permeability, which could influence its bioavailability.

Result of Action

Based on its potential interaction with kinases , it could influence various cellular processes, including cell growth, differentiation, and metabolism.

Propriétés

IUPAC Name |

[2-(4-chloroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-2-23-16-9-3-13(4-10-16)11-18(22)24-12-17(21)20-15-7-5-14(19)6-8-15/h3-10H,2,11-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYXUUASFSSVIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

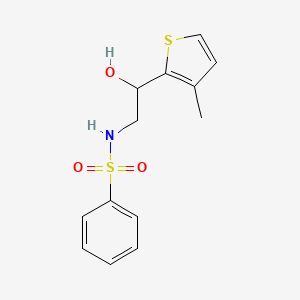

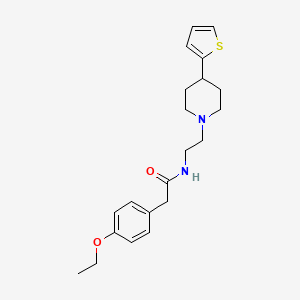

![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde](/img/structure/B2927413.png)

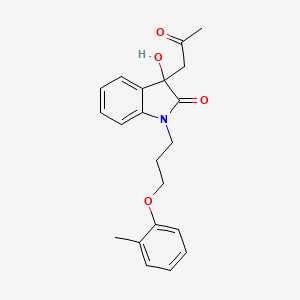

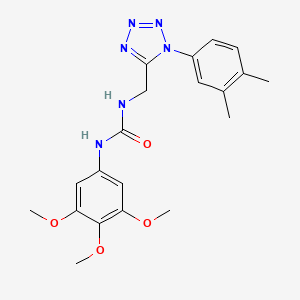

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2927418.png)

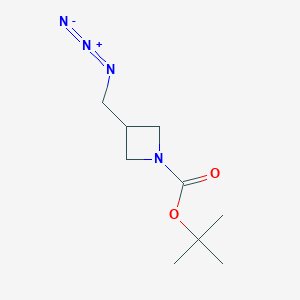

![[1-(2-Methylphenyl)cyclopropyl]methanamine](/img/structure/B2927423.png)

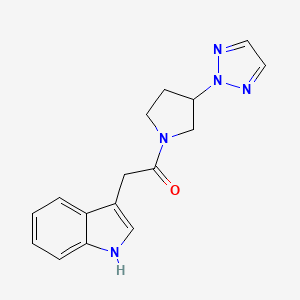

![2-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2927425.png)

![2,5-Dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2927431.png)